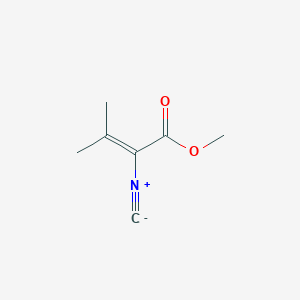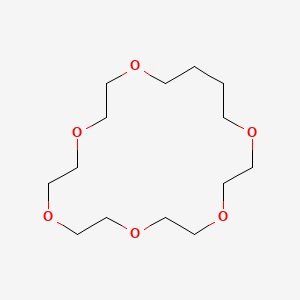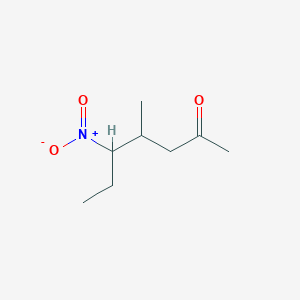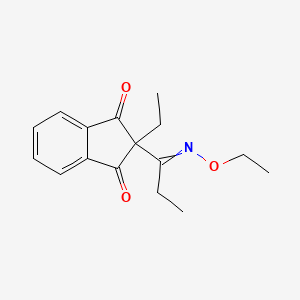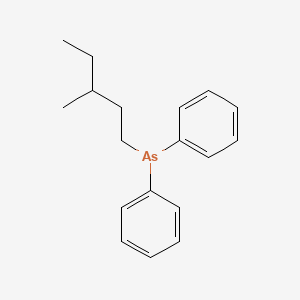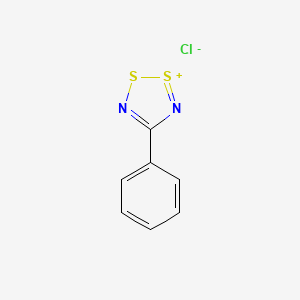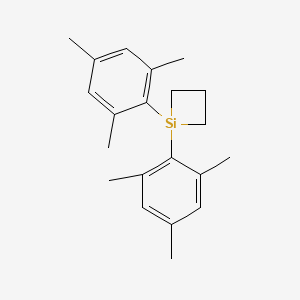
1,1-Bis(2,4,6-trimethylphenyl)siletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2,4,6-trimethylphenyl)siletane is a unique organosilicon compound characterized by its siletane core, where silicon is bonded to two 2,4,6-trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(2,4,6-trimethylphenyl)siletane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction conditions include:
Reagents: 2,4,6-trimethylphenylmagnesium bromide, silicon tetrachloride
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Atmosphere: Inert (e.g., nitrogen or argon)
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(2,4,6-trimethylphenyl)siletane can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized to form silanols or siloxanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrosilylation: Catalysts such as platinum or rhodium complexes under mild to moderate temperatures.
Major Products:
Oxidation: Silanols, siloxanes
Substitution: Halogenated or nitro-substituted derivatives
Hydrosilylation: Organosilicon compounds with various functional groups
Scientific Research Applications
1,1-Bis(2,4,6-trimethylphenyl)siletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science:
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a component in high-performance materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2,4,6-trimethylphenyl)siletane largely depends on the specific reaction or application. In general, the silicon center can act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl groups provide steric protection and can influence the reactivity of the silicon center. The molecular targets and pathways involved would vary based on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another organosilicon compound with similar phenyl groups but different core structure.
1,4-Bis(trimethylsilyl)benzene: Contains silicon atoms bonded to a benzene ring, offering different reactivity and applications.
Uniqueness: 1,1-Bis(2,4,6-trimethylphenyl)siletane is unique due to its siletane core, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. The presence of two bulky 2,4,6-trimethylphenyl groups provides steric hindrance, influencing its reactivity and stability.
Properties
CAS No. |
63491-93-0 |
|---|---|
Molecular Formula |
C21H28Si |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,1-bis(2,4,6-trimethylphenyl)siletane |
InChI |
InChI=1S/C21H28Si/c1-14-10-16(3)20(17(4)11-14)22(8-7-9-22)21-18(5)12-15(2)13-19(21)6/h10-13H,7-9H2,1-6H3 |
InChI Key |
HFVPPWNGDBOLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si]2(CCC2)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


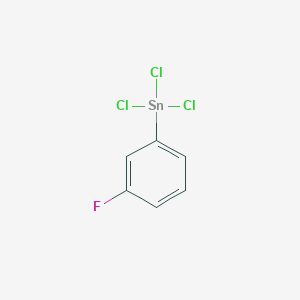
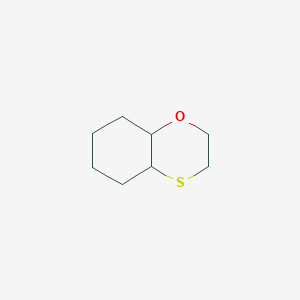
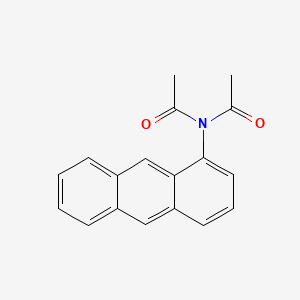




![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
